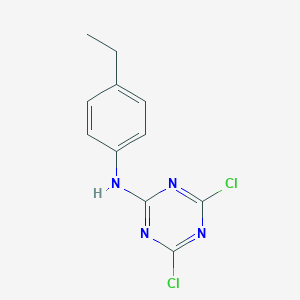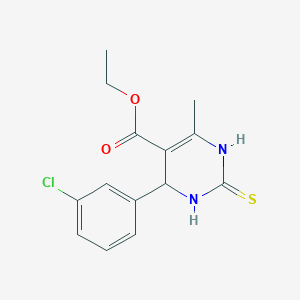
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, commonly known as Clomiphene, is a synthetic non-steroidal compound that is used in the treatment of infertility in women. It is also used in the treatment of male hypogonadism and oligospermia. The compound works by stimulating the release of gonadotropins, which in turn leads to the production of follicles in the ovaries and the production of testosterone in the testes.
Mecanismo De Acción
Clomiphene works by blocking the negative feedback of estrogen on the hypothalamus and pituitary gland, leading to an increase in the production of gonadotropins. This increase in gonadotropins stimulates the production of follicles in the ovaries and the production of testosterone in the testes.
Biochemical and Physiological Effects:
Clomiphene has been shown to have a number of biochemical and physiological effects. In women, it increases the production of follicles in the ovaries and stimulates ovulation. In men, it increases the production of testosterone, leading to an improvement in sperm count and motility. The compound has also been shown to have antiestrogenic effects in some tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clomiphene has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It also has a well-defined mechanism of action, which makes it useful for studying the regulation of the hypothalamic-pituitary-gonadal axis. However, there are also limitations to its use. The compound has a short half-life, which means that it needs to be administered frequently. It also has a narrow therapeutic window, which means that it can be toxic at high doses.
Direcciones Futuras
There are a number of future directions for research on Clomiphene. One area of interest is its use in the treatment of male hypogonadism and oligospermia. Although the compound has shown some efficacy in these conditions, more research is needed to determine its long-term safety and efficacy. Another area of interest is the development of new compounds that target the same pathway as Clomiphene but with improved pharmacokinetic properties. These compounds could have a longer half-life and a wider therapeutic window, making them more useful for clinical use.
Métodos De Síntesis
Clomiphene is synthesized by the reaction of 4-chloroaniline with ethyl oxalyl chloride to form 4-chloro-1,2-dihydro-2-oxoquinoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with dimethylamine to form Clomiphene.
Aplicaciones Científicas De Investigación
Clomiphene has been extensively researched for its use in the treatment of infertility. It has been shown to be effective in inducing ovulation in women with anovulatory infertility. The compound has also been used in the treatment of male hypogonadism and oligospermia, although its efficacy in these conditions is still under investigation.
Propiedades
Fórmula molecular |
C11H12ClNO |
|---|---|
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
(Z)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7- |
Clave InChI |
TWBABRJLWCBTBS-FPLPWBNLSA-N |
SMILES isomérico |
CN(C)/C=C\C(=O)C1=CC=C(C=C1)Cl |
SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)Cl |
SMILES canónico |
CN(C)C=CC(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)
![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)




![3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)
![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)

![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)
![2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B220134.png)


